molecular formula C25H31N5O2S B3408804 N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine CAS No. 886889-01-6

N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine

Cat. No. B3408804
CAS RN: 886889-01-6
M. Wt: 465.6 g/mol
InChI Key: IQDGODKOWZWVNV-UHFFFAOYSA-N
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Description

The compound “N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine” is a complex organic molecule. It contains several functional groups including a benzyl group, a tert-butylbenzenesulfonyl group, a piperazine ring, and a pyridazin-3-amine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a piperazine ring could impact its solubility and the benzyl group could influence its reactivity .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel anti-tubercular agents. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and create new derivatives with potential applications in different fields of research.

Preparation of Novel Copolyimides

4-tert-Butylbenzyl alcohol, a related compound, has been used in the preparation of novel copolyimides bearing bulky pendent groups . This suggests that “N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine” could also be used in the synthesis of new polymers.

Control of Molecular Weight in Polymerization

4-tert-Butylbenzyl chloride, another related compound, has been used to control molecular weight and prevent microgel formation during polymerization reactions . This indicates that “N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine” could potentially be used in similar applications.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, and if it’s intended for use as a drug, future research could involve in vitro and in vivo testing .

properties

IUPAC Name

N-benzyl-6-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-25(2,3)21-9-11-22(12-10-21)33(31,32)30-17-15-29(16-18-30)24-14-13-23(27-28-24)26-19-20-7-5-4-6-8-20/h4-14H,15-19H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGODKOWZWVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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